Bienvenue dans la boutique en ligne BenchChem!

Tracheal antimicrobial peptide

Bovine respiratory disease antimicrobial peptide MIC Mannheimia haemolytica

Tracheal antimicrobial peptide (TAP) is a 38-amino-acid, cationic, cysteine-rich β-defensin originally isolated from the tracheal mucosa of cattle and expressed by mucosal epithelial cells of the bovine airway. Mature TAP contains six cysteine residues that form three intramolecular disulfide bonds essential for full bactericidal potency.

Molecular Formula
Molecular Weight
Cat. No. B1575666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTracheal antimicrobial peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tracheal Antimicrobial Peptide (TAP) for Bovine Respiratory Disease Research: Compound Identity and Baseline Antimicrobial Profile


Tracheal antimicrobial peptide (TAP) is a 38-amino-acid, cationic, cysteine-rich β-defensin originally isolated from the tracheal mucosa of cattle and expressed by mucosal epithelial cells of the bovine airway [1]. Mature TAP contains six cysteine residues that form three intramolecular disulfide bonds essential for full bactericidal potency [2]. The synthetic peptide exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli D31, Klebsiella pneumoniae 13883, Staphylococcus aureus 25923, and Pseudomonas aeruginosa 27853, as well as the fungus Candida albicans 14053 . TAP gene expression is inducible by lipopolysaccharide (LPS) and inflammatory mediators, but suppressed by glucocorticoids and viral infection, positioning the peptide as a key node in bovine innate airway immunity [3].

Why Generic Substitution Fails: TAP Possesses Disulfide-Bond-Dependent, Pathogen-Specific, and Oxidation-Sensitive Activity Not Found in Linear Bovine Antimicrobial Peptides


TAP cannot be interchanged with other bovine antimicrobial peptides such as the cathelicidin BMAP-28 or the proline-rich Bac-5, because its bactericidal potency against key bovine respiratory disease (BRD) pathogens is quantitatively superior by an order of magnitude, its activity is irreversibly dependent on correct disulfide bond oxidation status, and its spectrum uniquely includes the filamentous fungus Aspergillus fumigatus [1]. Furthermore, TAP harbours a naturally occurring non-synonymous single nucleotide polymorphism (SNP A137G) that alters residue 20 of the mature peptide and measurably changes bactericidal potency—a genotype-to-phenotype trait absent from synthetic linear peptide alternatives [2]. In vivo, TAP activity is exquisitely sensitive to physiological sodium chloride concentrations and serum, a liability that linear cathelicidins do not share to the same extent and that mandates careful experimental design [3].

TAP Quantitative Procurement Evidence: Head-to-Head MIC, Oxidation-Dependence, Antifungal Breadth, SNP Effect, and Physiological Liability Benchmarked Against Bovine AMP Alternatives


TAP Exhibits 10- to 80-Fold Lower MIC Than BMAP-28 and Bac-5 Against Key Bovine Respiratory Pathogens

TAP demonstrates markedly superior bactericidal potency against the BRD pathogen Mannheimia haemolytica compared with the bovine cathelicidins BMAP-28 and Bac-5. The MIC of synthetic TAP against M. haemolytica (and other Pasteurellaceae including Histophilus somni and Pasteurella multocida) is 1.56–6.25 μg/mL in a broth microdilution bactericidal assay [1]. In contrast, BMAP-28 and Bac-5 tested against the same pathogen species under comparable broth microdilution conditions exhibit MICs of 64 μg/mL and 128 μg/mL, respectively [2]. This represents a 10- to 82-fold potency difference depending on the comparator and the TAP MIC endpoint selected.

Bovine respiratory disease antimicrobial peptide MIC Mannheimia haemolytica

Non-Oxidized (Disulfide-Intact) TAP Kills 96–99% of M. haemolytica at Concentrations Where Oxidized TAP Kills Only 17–86%

TAP's bactericidal activity is critically dependent on its intramolecular disulfide bond architecture. A direct head-to-head comparison of oxidized (disulfide-bonded) and non-oxidized (reduced) synthetic TAP against M. haemolytica B158 revealed that at 3.12 μg/mL, non-oxidized TAP killed 96% of bacteria versus only 17% killing by oxidized TAP. At 6.25 μg/mL, non-oxidized TAP achieved 99% killing compared with 86% by oxidized TAP [1]. The overall effect of oxidation status was highly significant (P<0.001, 2-way ANOVA) [1]. At higher concentrations (12.5–50 μg/mL), both forms killed >99% of bacteria, indicating that oxidation status predominantly governs activity in the low-concentration regime most relevant to in vivo conditions.

Disulfide bond oxidation state bactericidal activity β-defensin

TAP Is Bactericidal Against Multi-Drug-Resistant Pseudomonas aeruginosa Clinical Isolates and Fungicidal Against Aspergillus fumigatus, a Spectrum Not Shared by Linear Bovine AMPs

TAP possesses a dual antibacterial–antifungal spectrum that includes clinically relevant filamentous fungi and multi-drug-resistant (MDR) bacteria. Synthetic TAP achieved 99.9% killing of E. coli within 90 minutes at 2.5 μg/mL [1]. Against P. aeruginosa clinical isolates from cystic fibrosis patients, synthetic TAP demonstrated potent bactericidal activity, including against MDR strains [2]. Furthermore, TAP exhibited fungicidal activity against both the mycelial form of Aspergillus fumigatus and the yeast form of Candida albicans [1]. In contrast, the structurally simpler bovine cathelicidins BMAP-28 and Bac-5 have no reported antifungal activity against filamentous fungi, and their anti-pseudomonal activity has not been equivalently demonstrated [3].

Antifungal peptide Aspergillus fumigatus Pseudomonas aeruginosa cystic fibrosis

A Natural Non-Synonymous SNP (A137G) in the TAP Gene Produces Peptide Variants (Asn20 vs. Ser20) with Consistently Different Bactericidal Potency, a Unique Genotype-Phenotype Feature for Research Use

Sequencing of exon 2 of the TAP gene from 23 cattle identified a prevalent non-synonymous SNP (A137G) that encodes either serine (Ser) or asparagine (Asn) at residue 20 of the mature 38-amino acid peptide [1]. When synthetic peptides corresponding to each allelic variant were tested head-to-head against M. haemolytica, the asparagine-containing peptide (Asn20-TAP) showed consistently higher bactericidal activity than the serine-containing peptide (Ser20-TAP) across multiple concentrations [1]. This naturally occurring functional polymorphism provides a genetically tractable system for studying defensin structure–activity relationships that has no equivalent in the linear bovine cathelicidins BMAP-28 or Bac-5, whose genes lack such functionally validated coding SNPs.

Single nucleotide polymorphism genotype-phenotype correlation β-defensin bovine genetics

Physiological NaCl and Serum Concentrations Abolish TAP Bactericidal Activity In Vitro and In Vivo, a Critical Formulation and Experimental Design Constraint

TAP's in vivo bactericidal activity is severely compromised by physiological factors. In an experimental calf model of M. haemolytica pneumonia, aerosol and intranasal TAP treatment (15 mg total dose, 3 administrations) failed to reduce nasal or lung bacterial loads, clinical scores, elevated rectal temperature, or postmortem lung lesion severity compared with water-treated controls (P > 0.05 for all measured endpoints) [1]. Follow-up in vitro analysis revealed that physiologic concentrations of sodium chloride inhibited TAP bactericidal activity, as did bovine serum at concentrations as low as 0.62–2.5%, while concentrated bronchoalveolar lavage fluid had no consistent inhibitory effect [1]. This NaCl sensitivity distinguishes TAP from certain linear cathelicidins such as BMAP-28, whose activity is known to be less salt-sensitive [2].

Salt sensitivity serum inhibition in vivo efficacy formulation

Best-Fit Research and Preclinical Application Scenarios for Tracheal Antimicrobial Peptide Based on Quantitative Differentiation Evidence


Bovine Respiratory Disease Pathogen Susceptibility Profiling In Vitro

TAP is the preferred β-defensin for in vitro susceptibility testing of BRD-associated Pasteurellaceae (M. haemolytica, H. somni, P. multocida) because its MIC range (1.56–6.25 μg/mL) is 10- to 82-fold lower than that of the cathelicidin alternatives BMAP-28 and Bac-5, enabling detection of subtle resistance phenotypes at peptide concentrations that remain soluble and non-cytotoxic [1]. Researchers should specify the non-oxidized, correctly folded form of the peptide, as oxidation to the disulfide-scrambled form reduces bactericidal killing from 96% to 17% at 3.12 μg/mL [2].

Polymicrobial Respiratory Infection Models Involving Fungi and MDR Bacteria

TAP is uniquely suited among bovine antimicrobial peptides for models of mixed bacterial–fungal respiratory infection. Its validated fungicidal activity against Aspergillus fumigatus mycelia and Candida albicans yeast is not shared by BMAP-28 or Bac-5 [3]. Additionally, TAP retains bactericidal potency against MDR P. aeruginosa clinical isolates from cystic fibrosis patients, making it a candidate tool compound for studying host defense peptide strategies in polymicrobial airway disease contexts [3].

Host Genetics Research: TAP SNP Functional Validation and Transgene Candidate Selection

The naturally occurring A137G (Asn20/Ser20) SNP in the TAP coding sequence provides a genetically validated structure–activity tool for bovine innate immunity research. The Asn20 allelic variant yields consistently higher bactericidal activity than the Ser20 variant against M. haemolytica [1]. Research groups developing TAP-transgenic cattle for mastitis or BRD resistance should procure or synthesize peptide matching the Asn20 sequence to ensure the highest-potency baseline for functional characterization and proof-of-concept studies.

Peptide Formulation Research: Salt- and Serum-Protection Strategy Development

TAP serves as an ideal model peptide for formulation studies aimed at overcoming salt- and serum-mediated inactivation of defensins. Its well-documented susceptibility to physiologic NaCl and serum concentrations ≥0.62%—which completely abrogate in vivo efficacy in the calf pneumonia model despite a 32× MIC dosing margin—provides a clear, quantitative benchmark for testing encapsulation, PEGylation, or co-delivery strategies [2]. This application leverages TAP's known liability as a measurable experimental readout rather than a deployment obstacle.

Quote Request

Request a Quote for Tracheal antimicrobial peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.